molecular formula C16H14Cl2N4O2S B2686189 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-64-9

2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2686189
CAS No.: 2097862-64-9
M. Wt: 397.27
InChI Key: MYNUUOONQBVOFQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is a chemical compound that has garnered attention due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a benzene ring substituted with two chlorine atoms, a sulfonamide group, and a pyridine ring linked to a methylated pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorine atoms on the benzene ring can be oxidized to form chloroformates or chloroquinones.

  • Reduction: : The pyridine nitrogen can be reduced to form a pyridine derivative with different electronic properties.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Chloroformates, chloroquinones.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Amides, sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for designing new compounds.

Biology

In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(2-pyridinylmethyl)benzene-1-sulfonamide

  • 2,6-Dichloro-N-(3-pyridinylmethyl)benzene-1-sulfonamide

  • 2,6-Dichloro-N-(4-pyridinylmethyl)benzene-1-sulfonamide

Uniqueness

2,6-Dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the methylated pyrazole group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c1-22-10-12(9-20-22)15-7-11(5-6-19-15)8-21-25(23,24)16-13(17)3-2-4-14(16)18/h2-7,9-10,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUUOONQBVOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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